molecular formula C8H8BF3O3 B2403167 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid CAS No. 1629148-48-6

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid

Cat. No. B2403167
CAS RN: 1629148-48-6
M. Wt: 219.95
InChI Key: QJZJYNDNLGOFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is a chemical compound that has been considered for the design of new drugs and drug delivery devices . It is also known by other names such as 1-hydroxy-2,1-benzoxaborolane, benzo c 1,2 oxaborol-1 3h-ol, 2,1-benzoxaborol-1 3h-ol, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, 1,3-dihydro-2,1-benzoxaborol-1-ol, monoester, 2-hydroxymethyl phenylboronic acid cyclic monoester, 2-hydroxymethyl phenylboronic acid, dehydrate, 3h-2,1-benzoxaborol-1-ol, 2,1-benzoxaborole, 1,3-dihydro-1 .


Synthesis Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This compound is also involved in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound is influenced by the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 123-127 °C (lit.) . It is also involved in hydrolysis reactions, with the kinetics dependent on the substituents in the aromatic ring .

Scientific Research Applications

Catalytic Protodeboronation

Organic Synthesis Reagent

Hydrolysis Studies

Total Synthesis

Mechanism of Action

Safety and Hazards

This compound is classified as a combustible solid. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions of this compound involve its use in the synthesis of biologically active molecules. It has potential applications in the development of new drugs and drug delivery devices .

properties

IUPAC Name

[2-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJYNDNLGOFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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